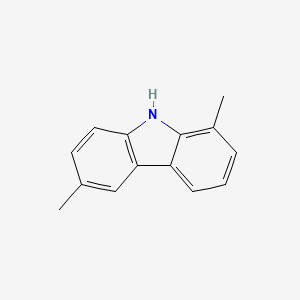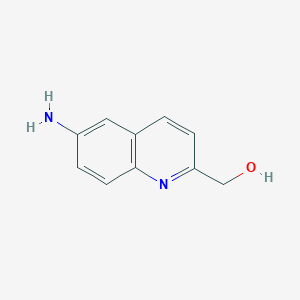
(6-Aminoquinolin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Aminoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminoquinolin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoline with an amine, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of hydrazine hydrate for cyclization, followed by functionalization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Aminoquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding quinoline carboxaldehydes or carboxylic acids.
Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline carboxaldehydes, carboxylic acids, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Aminoquinolin-2-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Aminoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A basic structure with a nitrogen atom in the ring, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness: (6-Aminoquinolin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(6-aminoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6,11H2 |
InChI-Schlüssel |
UGFOVDGLUZEDBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



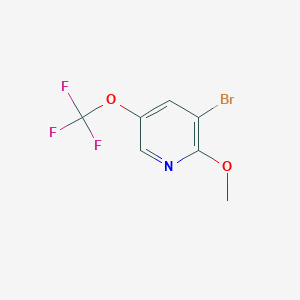
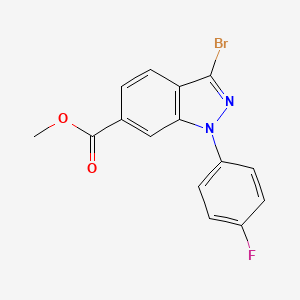
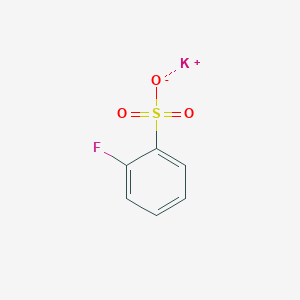
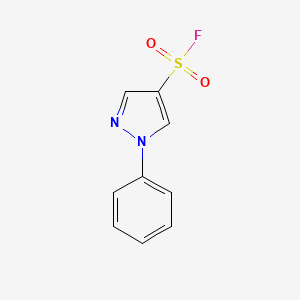
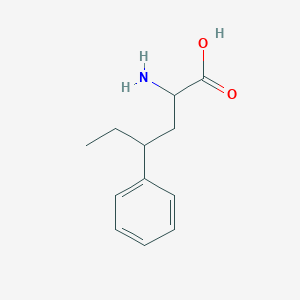
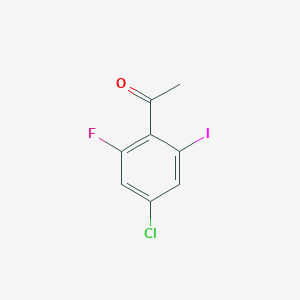
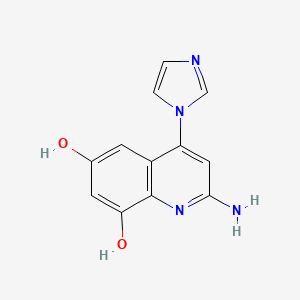
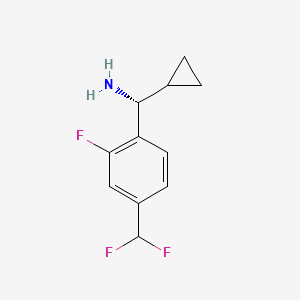
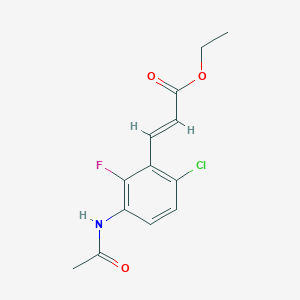

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

